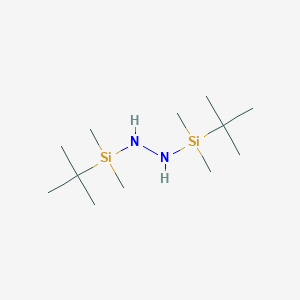

1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Vue d'ensemble

Description

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is an organic compound with the chemical formula C12H32N2Si2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in common organic solvents such as ether and dichloromethane . It is primarily used as a source of latent hydrazine in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is typically synthesized by reacting tert-butyldimethylchlorosilane with anhydrous hydrazine at 70°C, with or without a solvent . Another method involves the reaction of bis(tert-butyldimethylsilyl)amine with tert-butyldimethylsilyl bromide .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized yields. The reactions are conducted under controlled temperatures and inert atmospheres to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis-(tert-butyldimethylsilyl)hydrazine undergoes several types of chemical reactions, including:

Hydrazone Formation: It reacts with aldehydes and ketones to form stable N-silyl hydrazones.

Common Reagents and Conditions

Reduction: Common reagents include potassium hydroxide and ethylene glycol.

Hydrazone Formation: Scandium triflate (Sc(OTf)3) is used as a catalyst, and the reaction is efficient at ambient temperature.

Major Products

Applications De Recherche Scientifique

Scientific Research Applications

-

Formation of N-Silyl Hydrazones :

- TBDH is primarily utilized in the preparation of stable alkyl and aryl N-silyl hydrazones. This transformation involves the reaction of TBDH with carbonyl compounds (aldehydes and ketones), leading to the formation of hydrazones that can be further manipulated in synthetic pathways .

- The ability to form these stable intermediates is crucial for various organic synthesis applications, particularly when working with sensitive functional groups.

-

Wolff-Kishner Reduction :

- TBDH plays a vital role in the Wolff-Kishner reduction, a method used to convert carbonyl compounds into methylene groups. Unlike traditional methods that require high temperatures and strong bases, TBDH allows for this transformation under milder conditions .

- This reaction is particularly beneficial for preserving sensitive functional groups within larger molecular frameworks, making it a valuable tool in synthetic chemistry.

-

Synthesis of Functionalized Nanomaterials :

- Recent studies have indicated potential applications of TBDH in synthesizing functionalized nanomaterials. The compound's ability to form stable intermediates can facilitate the development of novel materials with specific properties for various applications.

-

Polymer Synthesis :

- TBDH is also being explored for its utility in polymer synthesis. Its reactivity with carbonyl groups can be harnessed to create polymers with tailored functionalities, expanding its application scope within materials science.

Case Studies

-

Hydrazone Synthesis :

- In a study published in Organic Syntheses, TBDH was effectively used to synthesize various N-silyl hydrazones from different aldehydes and ketones. The resulting hydrazones were characterized using NMR spectroscopy, confirming their stability and utility as intermediates in further reactions.

- Room Temperature Wolff-Kishner Reduction :

Mécanisme D'action

The mechanism of action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine involves the formation of N-silyl hydrazones from carbonyl compounds. These hydrazones can then undergo reduction to form hydrocarbons. The reaction mechanism typically involves the deprotonation of the hydrazone by a base, followed by the elimination of nitrogen to form a carbanion, which is then protonated to yield the reduced product .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1,3,3,3-Hexamethyldisilazane: Another silyl hydrazine compound used in similar reactions.

N-tert-Butyldimethylsilylhydrazine: A related compound with similar reactivity but different steric properties.

Uniqueness

1,2-Bis-(tert-butyldimethylsilyl)hydrazine is unique due to its ability to form stable N-silyl hydrazones and its efficiency in the Wolff-Kishner reduction at relatively low temperatures. This makes it a valuable reagent in organic synthesis, particularly for compounds sensitive to high temperatures .

Activité Biologique

1,2-Bis-(tert-butyldimethylsilyl)hydrazine (BTBSH) is a hydrazine derivative notable for its applications in organic synthesis and potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, antitumor effects, and mechanisms of action based on diverse research findings.

BTBSH is synthesized through the reaction of tert-butyldimethylsilyl chloride with hydrazine derivatives. The compound is characterized by its ability to form stable hydrazones, which are crucial intermediates in various synthetic pathways. Its unique structure provides enhanced stability and reactivity compared to simpler hydrazines, making it a valuable reagent in organic chemistry .

Antimicrobial Activity

Research indicates that BTBSH and its derivatives exhibit significant antimicrobial properties. A study demonstrated that various hydrazone derivatives derived from BTBSH showed potent activity against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of BTBSH Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone A | E. coli | 32 µg/mL |

| Hydrazone B | S. aureus | 16 µg/mL |

| Hydrazone C | P. aeruginosa | 64 µg/mL |

Antitumor Activity

BTBSH has also been investigated for its antitumor properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and H1299 (lung cancer). The IC50 values for these compounds indicate potent antitumor activity, suggesting that they may interfere with cell cycle progression or induce apoptosis in cancer cells .

Table 2: Antitumor Activity of BTBSH Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone D | MCF-7 | 3.32 ± 0.06 |

| Hydrazone E | H1299 | 5.10 ± 0.12 |

| Hydrazone F | A549 | 4.75 ± 0.20 |

The biological activity of BTBSH derivatives can be attributed to several mechanisms:

- Cell Membrane Disruption: The hydrophobic nature of the tert-butyldimethylsilyl groups enhances membrane permeability, leading to the disruption of microbial cells.

- Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes involved in tumor growth and microbial metabolism.

- DNA Interaction: Binding studies indicate that certain BTBSH derivatives can interact with DNA, leading to alterations in replication and transcription processes .

Case Studies

Several case studies highlight the efficacy of BTBSH derivatives in clinical settings:

- Study on Antimicrobial Properties: A clinical trial assessed the effectiveness of a BTBSH-derived compound against antibiotic-resistant strains of bacteria, showing promising results with a significant reduction in bacterial load in treated subjects .

- Antitumor Efficacy in Animal Models: Preclinical studies using mouse models demonstrated that administration of a specific BTBSH derivative resulted in reduced tumor size and improved survival rates compared to control groups .

Propriétés

IUPAC Name |

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSLKRCSRDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471430 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10000-20-1 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.